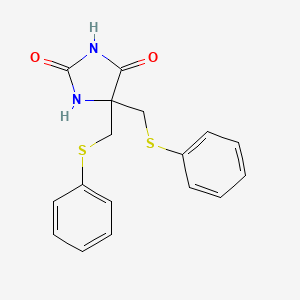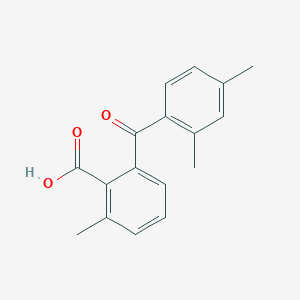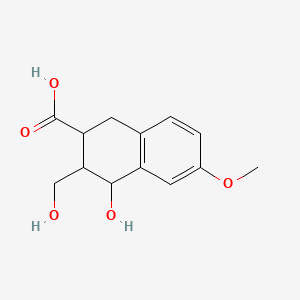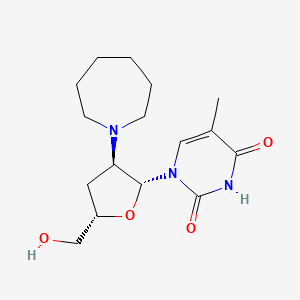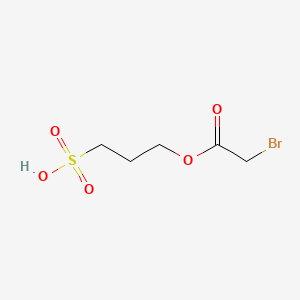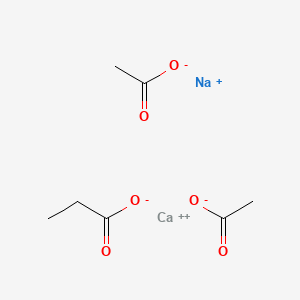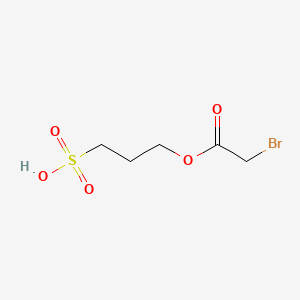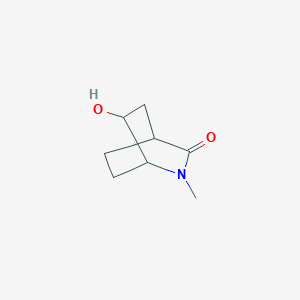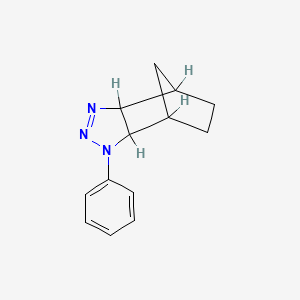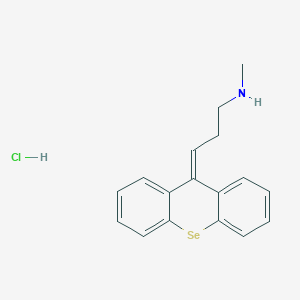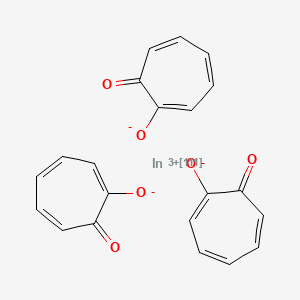
Indium-111 tropolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-111 tropolone is a neutral, lipid-soluble metal complex formed by the combination of indium-111 and tropolone. This compound is primarily used in the field of nuclear medicine, particularly for labeling platelets and leukocytes for diagnostic imaging purposes . Unlike other indium complexes, such as indium-111 oxine, this compound is soluble in isotonic saline, making it more convenient for medical applications .
Méthodes De Préparation
The preparation of indium-111 tropolone involves the reaction of indium-111 chloride with tropolone in an isotonic saline solution. The labeling process can be performed in both acid-citrate-dextrose (ACD)-plasma and ACD-saline media within a short period, typically around two hours . The optimal concentration of tropolone for labeling is found to be 1 × 10^-4 M, and the labeling efficiency is higher at 37°C compared to room temperature .
Analyse Des Réactions Chimiques
Indium-111 tropolone undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable complex structure.
Substitution Reactions: this compound can undergo substitution reactions where the tropolone ligand is replaced by other ligands under specific conditions.
Complexation Reactions: The compound can form complexes with other molecules, which is essential for its use in radiolabeling.
Common reagents and conditions used in these reactions include isotonic saline, ACD-plasma, and ACD-saline media. The major products formed from these reactions are typically other indium complexes or labeled biomolecules .
Applications De Recherche Scientifique
Indium-111 tropolone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeling agent for studying the behavior of various chemical compounds.
Biology: Employed in labeling leukocytes and platelets to study their kinetics and distribution in the body.
Medicine: Utilized in diagnostic imaging to detect infections, inflammation, and other medical conditions.
Industry: Applied in the development of new radiopharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of indium-111 tropolone involves its ability to form stable complexes with biomolecules, allowing it to be used as a radiolabel. The indium-111 isotope emits gamma radiation, which can be detected using imaging techniques such as Single Photon Emission Computed Tomography (SPECT). This enables the visualization of labeled cells and their distribution in the body . The molecular targets and pathways involved include the binding of this compound to platelets and leukocytes, facilitating their tracking and imaging .
Comparaison Avec Des Composés Similaires
Indium-111 tropolone is often compared with other indium complexes, such as indium-111 oxine and gallium-68:
Indium-111 Oxine: Unlike this compound, indium-111 oxine requires dissolution in ethyl alcohol, making it less convenient for medical applications.
Gallium-68: Gallium-68 is another radiometal used in nuclear medicine, but it has a much shorter half-life compared to indium-111.
The uniqueness of this compound lies in its solubility in isotonic saline and its high labeling efficiency, making it a preferred choice for certain medical applications .
Propriétés
Numéro CAS |
80233-75-6 |
|---|---|
Formule moléculaire |
C21H15InO6 |
Poids moléculaire |
474.2 g/mol |
Nom IUPAC |
indium-111(3+);7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3/i;;;1-4 |
Clé InChI |
KSMJSFRPGYWEOD-FZTWWWDYSA-K |
SMILES isomérique |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[111In+3] |
SMILES canonique |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


